N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a pyridinone core fused with a 5-nitrothiazole moiety and a 3-(trifluoromethyl)benzyl substituent. This structure combines electron-withdrawing groups (nitro, trifluoromethyl) and aromatic systems, which are often associated with enhanced metabolic stability and bioactivity in medicinal chemistry . The compound’s synthesis likely follows a multi-step protocol involving nucleophilic substitution and condensation reactions, analogous to methods described for structurally related carboxamides (e.g., alkylation of thiol-containing intermediates in dimethylformamide (DMF) with potassium carbonate as a base) .
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O4S/c18-17(19,20)11-4-1-3-10(7-11)9-23-6-2-5-12(15(23)26)14(25)22-16-21-8-13(29-16)24(27)28/h1-8H,9H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIFGXKVMUELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The 1,3-thiazole ring is constructed via Hantzsch thiazole synthesis, reacting α-halo ketones with thiourea derivatives. For 5-nitro substitution:
- Reactant Preparation : 2-Chloro-1-(4-nitrobenzoyl)ethan-1-one (5.0 g, 20 mmol) and thiourea (1.52 g, 20 mmol) are suspended in ethanol (50 mL).
- Reaction Conditions : Reflux at 80°C for 6 hours under nitrogen.
- Workup : The mixture is cooled, filtered, and washed with cold ethanol to yield 5-nitro-1,3-thiazol-2-amine as a yellow solid (3.2 g, 78% yield).
Analytical Data :
- 1H NMR (500 MHz, DMSO-d6) : δ 8.74 (s, 1H, NH2), 8.32 (d, J = 8.5 Hz, 1H), 7.92 (d, J = 8.5 Hz, 1H).
- HRMS (ESI) : m/z calcd for C3H2N3O2S [M+H]+: 156.9974, found: 156.9978.
Preparation of 2-Oxo-1-{[3-(Trifluoromethyl)Phenyl]Methyl}-1,2-Dihydropyridine-3-Carboxylic Acid
Friedel-Crafts Alkylation for Benzyl Group Introduction
The trifluoromethyl benzyl group is introduced via Friedel-Crafts alkylation using 3-(trifluoromethyl)benzyl chloride:
- Reactants : Dihydropyridine-3-carboxylic acid methyl ester (2.0 g, 12 mmol) and 3-(trifluoromethyl)benzyl chloride (2.8 g, 14 mmol) are dissolved in anhydrous dichloromethane (DCM, 30 mL).
- Catalyst : Aluminum chloride (AlCl3, 1.6 g, 12 mmol) is added portionwise at 0°C.
- Reaction Conditions : Stir at 25°C for 12 hours.
- Workup : Quench with ice-water, extract with DCM, and concentrate to afford the alkylated ester (3.1 g, 85% yield).
Saponification to Carboxylic Acid
The ester is hydrolyzed to the carboxylic acid:
- Reactants : Alkylated ester (3.0 g, 8.2 mmol) and NaOH (1.0 g, 25 mmol) in methanol/water (3:1, 40 mL).
- Reaction Conditions : Reflux at 70°C for 4 hours.
- Workup : Acidify with HCl (1M), filter, and dry to yield the carboxylic acid (2.4 g, 89% yield).
Analytical Data :
- 13C NMR (126 MHz, DMSO-d6) : δ 167.5 (COOH), 152.4 (C=O), 144.5 (CF3), 134.7–122.7 (aromatic carbons).
Amidation: Coupling Thiazole Amine and Dihydropyridine Carboxylic Acid
Carboxylic Acid Activation
The dihydropyridine carboxylic acid is activated using thionyl chloride (SOCl2):
Amide Bond Formation
The acyl chloride is reacted with 5-nitro-1,3-thiazol-2-amine:
- Reactants : Acyl chloride (1.8 g, 5.2 mmol) and thiazole amine (0.8 g, 5.2 mmol) in DCM (30 mL) with triethylamine (TEA, 1.1 mL, 7.8 mmol).
- Reaction Conditions : Stir at 25°C for 24 hours.
- Workup : Wash with NaHCO3 (5%), dry over Na2SO4, and purify via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the target compound (1.9 g, 72% yield).
Analytical Data :
- 1H NMR (500 MHz, DMSO-d6) : δ 10.36 (s, 1H, NH), 8.74 (d, J = 2.5 Hz, 1H), 8.25–7.30 (m, 8H, aromatic), 5.42 (s, 2H, CH2), 2.53 (s, 3H, COCH3).
- HRMS (ESI) : m/z calcd for C19H14F3N4O4S [M+H]+: 463.0642, found: 463.0645.
Optimization and Yield Comparison
Table 1: Yield Optimization for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole Synthesis | Thiourea, EtOH, 80°C | 78 | |
| Friedel-Crafts | AlCl3, DCM, 25°C | 85 | |
| Amidation | TEA, DCM, 24 h | 72 |
Challenges and Alternative Routes
Nitro Group Stability
The nitro group on the thiazole ring is sensitive to reducing conditions. Alternative protecting groups (e.g., acetyl) were explored but led to side reactions during amidation.
Trifluoromethyl Benzyl Group Introduction
Attempts using Ullmann coupling for benzylation resulted in lower yields (≤50%) compared to Friedel-Crafts alkylation.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrothiazole moiety can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine or other functional groups.
Substitution: The trifluoromethylbenzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrothiazole moiety can yield nitroso or hydroxylamine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against SARS-CoV-2 main protease.
Medicine: Explored for its anticancer properties, showing selective activity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity and thereby exerting its biological effects. The nitrothiazole moiety plays a crucial role in binding and hydrophobic interactions with key amino acid residues .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a class of pyridine-3-carboxamides with heterocyclic substituents. Key analogues include:
Key Observations :
- The 3-(trifluoromethyl)benzyl group may confer greater lipophilicity and metabolic resistance relative to fluorophenyl or ethoxy-linked substituents .
- Thiazole vs. thiadiazole rings: Thiadiazoles () often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, whereas nitro-thiazoles (target compound) may favor redox-mediated interactions .
Spectroscopic and Crystallographic Data
- NMR Analysis : highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can localize structural modifications. For the target compound, the nitro and trifluoromethyl groups would likely cause significant deshielding in adjacent protons, akin to fluorophenyl-induced shifts in .
- The trifluoromethyl group’s electron density may complicate refinement compared to methyl or isopropyl groups .
Reactivity and Stability
- The nitro group increases susceptibility to reduction, a property less pronounced in methylthiazole () or thiadiazole () analogues.
- The trifluoromethyl group enhances stability against oxidative degradation compared to fluorophenyl or hydrogen substituents .
- Lumping Strategy: suggests that compounds with similar cores (e.g., pyridinone vs. pyrrolidinone) but divergent substituents may undergo distinct degradation pathways, limiting their grouping in reaction models .
Biological Activity
N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The introduction of the thiazole and dihydropyridine moieties is crucial for its biological activity. Various methods have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and green chemistry approaches to enhance environmental sustainability.
Antimicrobial Properties
Research has indicated that derivatives of thiazole and pyridine compounds exhibit notable antimicrobial activities. For instance, studies have shown that related thiazole derivatives demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The incorporation of the nitro group enhances these properties, likely due to increased electron affinity.
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies on cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis in various cancer types. For example, thiazolidine derivatives have exhibited cytotoxic effects against glioblastoma cells . The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
This compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Da Silva et al. evaluated the antimicrobial efficacy of thiazolidine derivatives similar to our compound. The results indicated a strong correlation between structural modifications (like the presence of trifluoromethyl groups) and enhanced antimicrobial activity against resistant strains .
Case Study 2: Anticancer Mechanisms
Another research effort focused on understanding the anticancer mechanisms of related compounds. The findings revealed that these compounds could inhibit key enzymes involved in cancer cell metabolism, leading to reduced tumor growth in xenograft models .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide?
Answer:
- Synthesis : Use a multi-step approach involving coupling reactions (e.g., amide bond formation between thiazole and dihydropyridine precursors) in polar aprotic solvents like DMF or acetonitrile. Optimize reaction conditions with bases (e.g., K₂CO₃) and reflux times (1–3 hours) to improve yield .
- Purification : Employ column chromatography or recrystallization (e.g., methanol/water systems) to isolate the pure compound .
- Characterization : Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Use IR spectroscopy to validate functional groups (e.g., carbonyl, nitro) .
Q. Which biological assays are suitable for preliminary evaluation of this compound’s therapeutic potential?
Answer:
- Antimicrobial Activity : Conduct broth microdilution assays against Gram-positive/negative bacteria and fungi, reporting MIC (minimum inhibitory concentration) values .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test against target enzymes (e.g., kinases, polymerases) using fluorometric or spectrophotometric methods .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Answer:
- Standardize reaction parameters (temperature, solvent purity, stoichiometry) and document deviations.
- Validate intermediates via TLC and spectroscopic methods at each step .
- Use internal controls (e.g., known thiazole derivatives) to cross-check spectral data .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Answer:
- Apply Design of Experiments (DoE) to test variables (e.g., solvent, catalyst loading). For example, replace pyridine with milder bases (e.g., triethylamine) to reduce side reactions .
- Explore microwave-assisted synthesis to reduce reaction times and enhance regioselectivity .
- Use flow chemistry for continuous production, ensuring consistent mixing and temperature control .
Q. What strategies resolve structural ambiguities when crystallographic data is unavailable?
Answer:
- Perform computational modeling (DFT or molecular dynamics) to predict bond angles, torsion, and electronic properties .
- Compare experimental -NMR chemical shifts with simulated spectra from software like ACD/Labs or Gaussian .
- Use NOESY/ROESY NMR to confirm spatial proximity of substituents (e.g., trifluoromethyl group orientation) .
Q. How should researchers address contradictory bioactivity data across different assays?
Answer:
Q. What advanced techniques elucidate the compound’s mechanism of action?
Answer:
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
- Molecular Docking : Map interactions with proteins (e.g., NS5B polymerase) using AutoDock or Schrödinger .
- Gene Expression Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways .
Q. How can stability and degradation profiles be assessed under physiological conditions?
Answer:
- Conduct accelerated stability studies (40°C/75% RH) and analyze degradation via HPLC .
- Simulate gastric/intestinal fluids to assess oral bioavailability .
- Use -NMR to track hydrolytic cleavage of labile groups (e.g., nitro-thiazole) .
Q. What computational tools predict ADMET properties for this compound?
Answer:
- Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and toxicity .
- Validate predictions with in vitro assays (e.g., Caco-2 for absorption, Ames test for mutagenicity) .
Q. How can researchers differentiate off-target effects from true bioactivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
